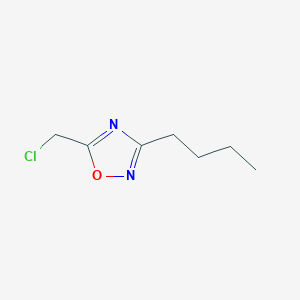

3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Heterocyclic System in Organic Synthesis

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is of considerable importance in organic synthesis and medicinal chemistry. One of the most critical aspects of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide functionalities. nih.govresearchgate.netscispace.com Bioisosterism refers to the substitution of atoms or groups of atoms in a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound with similar biological activity. The 1,2,4-oxadiazole ring is resistant to hydrolysis, making it a stable replacement for the more labile ester and amide groups in drug design. nih.gov This stability can lead to improved pharmacokinetic profiles of potential drug candidates.

General Overview of Functionalized Oxadiazole Derivatives

Functionalized 1,2,4-oxadiazole derivatives are a diverse class of compounds that have been the subject of extensive research. The versatility of this heterocyclic system allows for the introduction of a wide array of substituents at the 3- and 5-positions of the ring, leading to a vast chemical space with varied physicochemical and biological properties. These derivatives have found applications in various fields, including pharmaceuticals and materials science. The synthesis of these compounds is often achieved through the cyclization of O-acylamidoximes, which are typically formed from the reaction of an amidoxime (B1450833) with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. mdpi.comscielo.br

Scope and Research Focus on 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole

This article focuses specifically on the chemical compound this compound. While extensive research exists for the broader class of 1,2,4-oxadiazoles, specific data for this particular derivative is limited. The presence of a butyl group at the 3-position and a reactive chloromethyl group at the 5-position suggests its potential as a versatile intermediate in organic synthesis. The butyl group imparts lipophilicity, while the chloromethyl group serves as a handle for further chemical modifications through nucleophilic substitution reactions.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C7H11ClN2O | uni.lu |

| Molecular Weight | 174.63 g/mol | uni.lu |

| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

| Boiling Point | Higher than corresponding alkanes due to polarity | Inferred |

| XlogP (predicted) | 2.3 | uni.lu |

Synthesis and Reactivity

A plausible synthetic route to this compound would follow the general and widely employed method for 1,2,4-oxadiazole synthesis. mdpi.comresearchgate.net This involves the reaction of pentanamidoxime with chloroacetyl chloride. The reaction proceeds via an initial O-acylation of the amidoxime followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring.

The reactivity of this compound is expected to be largely dictated by the chloromethyl group. This group is a good electrophile and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the 5-position, making it a useful building block for the synthesis of more complex molecules. For instance, it can react with amines, alcohols, thiols, and other nucleophiles to displace the chloride ion.

Classical and Established Synthetic Routes to 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles is a well-documented field in organic chemistry, with the most common strategies being the reaction between an amidoxime and a carboxylic acid derivative (or a nitrile) followed by cyclization, and the [3+2] cycloaddition of a nitrile oxide with a nitrile. thieme-connect.com These routes offer versatility in accessing a wide range of substituted 1,2,4-oxadiazoles.

The most prevalent method for synthesizing 1,2,4-oxadiazoles involves the use of amidoximes as key precursors. researchgate.netresearchgate.net This approach can be considered a [4+1] strategy, where four atoms of the final ring originate from the amidoxime and one atom comes from a carboxylic acid derivative. chim.it For the synthesis of this compound, the required precursors would be pentanamidoxime (to provide the C3-butyl group) and a derivative of chloroacetic acid (to provide the C5-chloromethyl group).

This traditional two-step protocol is one of the most reliable methods for 1,2,4-oxadiazole synthesis. mdpi.com The first step involves the O-acylation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, to form an O-acylamidoxime intermediate. researchgate.netresearchgate.netmdpi.com This intermediate is then isolated and subsequently subjected to cyclodehydration to yield the final 1,2,4-oxadiazole. nih.gov

In the context of synthesizing this compound, pentanamidoxime would be reacted with chloroacetyl chloride or chloroacetic anhydride. The resulting O-(chloroacetyl)pentanamidoxime intermediate is then cyclized, typically by heating in a high-boiling solvent or by using a base. nih.gov The cyclization step is often the most challenging part of the process and may require harsh conditions. ias.ac.in

Table 1: Examples of Two-Step O-Acylation and Cyclization for 1,2,4-Oxadiazole Synthesis

| Amidoxime Precursor | Acylating Agent | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Aryl Amidoxime | Acetic Anhydride | O-Acetylamidoxime | 3-Aryl-5-methyl-1,2,4-oxadiazole | researchgate.net |

| (2-oxopyrrolidino)alkane acid amidoxime | Benzoic acid chloroanhydride | O-Benzoyl derivative | Corresponding 1,2,4-oxadiazole | researchgate.net |

| DNA-conjugated aryl nitrile (converted to amidoxime) | Various carboxylic acids | O-Acylamidoxime on DNA | DNA-conjugated 3,5-disubstituted 1,2,4-oxadiazole | nih.gov |

To improve efficiency and simplify procedures, numerous one-pot methods have been developed. These protocols combine the acylation and cyclization steps without the need to isolate the O-acylamidoxime intermediate. ias.ac.in Such approaches often involve reacting the amidoxime directly with a carboxylic acid, ester, or aldehyde under specific conditions. mdpi.comnih.govresearchgate.net

For the target molecule, a one-pot reaction could involve mixing pentanamidoxime with chloroacetic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC). chim.it Alternatively, superbase media such as NaOH/DMSO have been shown to facilitate the condensation of amidoximes with esters at room temperature to afford 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net Another effective one-pot method employs the Vilsmeier reagent to activate the carboxylic acid, which then reacts with the amidoxime to form the oxadiazole in good yields under mild conditions. mdpi.comresearchgate.net

Table 2: Examples of One-Pot Amidoxime-Based Syntheses

| Amidoxime | Second Component | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Nitriles (in situ amidoxime formation) | Crotonoyl chloride | Hydroxylamine (B1172632), Acetic acid | 3-Aryl-5-(prop-1-en-1-yl)-1,2,4-oxadiazole | ias.ac.in |

| Amidoximes | Carboxylic acid esters | NaOH/DMSO | 3,5-Disubstituted-1,2,4-oxadiazole | researchgate.net |

| Amidoximes | Carboxylic acids | Vilsmeier reagent, Trimethylamine | 3,5-Disubstituted-1,2,4-oxadiazole | mdpi.com |

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is another fundamental strategy for constructing the 1,2,4-oxadiazole ring. chim.it This method involves the reaction of a 1,3-dipole with a dipolarophile.

The most common 1,3-dipolar cycloaddition route to 1,2,4-oxadiazoles involves the reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). thieme-connect.com To synthesize this compound via this pathway, the reaction would occur between pentanenitrile oxide and chloroacetonitrile (B46850).

Nitrile oxides are typically unstable and are generated in situ from precursors like hydroximoyl halides (by dehydrohalogenation with a base) or from the dehydration of nitroalkanes. mdpi.comorganic-chemistry.org Recent developments have also shown that nitrile oxides can be generated from oxime halides under mild acidic conditions in water, offering a greener alternative to traditional methods. nih.gov

Table 3: Examples of Nitrile Oxide Cycloaddition for 1,2,4-Oxadiazole Synthesis

| Nitrile Oxide Precursor | Nitrile | Conditions | Product | Reference |

|---|---|---|---|---|

| Chlorinated 4-substituted benzaldoximes | 5-Cyanouracil | Basic conditions, RT | 5-(3-Substituted-1,2,4-oxadiazol-5-yl)uracils | mdpi.com |

| Alkynes and Nitriles | Iron(III) nitrate (B79036) | N/A | 3-Acyl-1,2,4-oxadiazoles | organic-chemistry.org |

| Oxime halides | Alkenes/Alkynes | Water, pH 4-5 | Isoxazoles/Isoxazolines and 1,2,4-oxadiazoles | nih.gov |

While nitrile oxide cycloaddition is the most prominent, other cycloaddition strategies exist. For instance, the cycloaddition of 1,3-dipoles to C=N bonds can also yield oxadiazole derivatives, specifically 1,2,4-oxadiazolines. nih.gov One report describes the [3+2] cycloaddition of 2-azaallyl anions with nitroarenes to produce 2,5-dihydro-1,2,4-oxadiazoles. researchgate.net Additionally, photoredox catalysis has been employed for the cycloaddition of disubstituted-2H-azirines with nitrosoarenes, providing an efficient and environmentally friendly route to 2,3,5-trisubstituted-1,2,4-oxadiazoles.

Furthermore, oxidative cyclization methods serve as an alternative pathway. An example is the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes, which can tolerate a range of alkyl, aryl, and heteroaryl substrates. thieme-connect.com Electrochemical methods have also been developed for the dehydrogenative cyclization of N-benzyl amidoximes to form 3,5-disubstituted 1,2,4-oxadiazoles via an iminoxy radical intermediate. rsc.org

Table 4: Examples of Alternative Cycloaddition and Cyclization Approaches

| Reactants | Method | Product | Reference |

|---|---|---|---|

| Nitrile oxides and 5-iminohydantoins | 1,3-dipolar cycloaddition | Hydantoin/1,2,4-oxadiazoline spiro-compounds | nih.gov |

| Amidoximes | DDQ-mediated oxidative cyclization | 3,5-Disubstituted 1,2,4-oxadiazoles | thieme-connect.com |

| N-Benzyl amidoximes | Electrochemical anodic oxidation | 3,5-Disubstituted 1,2,4-oxadiazoles | rsc.org |

1,3-Dipolar Cycloaddition Reactions

Introduction of the Butyl and Chloromethyl Functionalities

The most prevalent synthetic strategies for 3,5-disubstituted 1,2,4-oxadiazoles involve the condensation and subsequent cyclization of two key building blocks: one providing the C3 substituent and the other providing the C5 substituent.

The incorporation of the butyl group at the C3 position of the 1,2,4-oxadiazole ring is typically achieved by starting with a reagent that already contains this alkyl chain. The most common method is the heterocyclization between an amidoxime and a carboxylic acid derivative. chim.itresearchgate.net To place the butyl group at C3, the synthesis generally starts with valeramidoxime (also known as N'-hydroxypentanimidamide).

This key intermediate, valeramidoxime, is prepared from valeronitrile (B87234) (pentanenitrile). The general synthetic approach involves the O-acylation of the amidoxime followed by an intramolecular cyclodehydration. For instance, valeramidoxime can be reacted with a suitable acylating agent that will ultimately form the C5-substituent and the oxadiazole ring.

Table 1: Common Precursors for C3-Butyl Group Incorporation

| Precursor Compound | Role in Synthesis |

|---|---|

| Valeronitrile | Starting material for the synthesis of valeramidoxime |

| Valeramidoxime | Key intermediate providing the N-C-N backbone and the C3-butyl group |

The reaction of the amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride, leads to an O-acylamidoxime intermediate, which then undergoes ring closure to form the 1,2,4-oxadiazole.

The chloromethyl group at the C5 position is introduced by using a C2 synthon containing a chloromethyl moiety. Chloroacetic acid or its more reactive derivatives, such as chloroacetyl chloride, are ideal reagents for this purpose.

In a typical synthesis of this compound, valeramidoxime would be reacted with chloroacetyl chloride. rjptonline.org This reaction first forms the O-acylamidoxime intermediate, which is then cyclized, often by heating, to yield the target compound. Research has shown that reacting N-hydroxy benzamidines with chloroacetic acid is a viable method for creating 5-chloromethyl-1,2,4-oxadiazole intermediates. rjptonline.org Similarly, the reaction of 2-chloro-N-hydroxy acetamidines with substituted benzoyl chlorides can produce 5-aryl-3-chloromethyl-1,2,4-oxadiazoles. rjptonline.org The introduction of a chloromethyl or bromomethyl group at the 5-position has been found to be a key structural feature for enhancing the nematicidal activity of some 1,2,4-oxadiazole derivatives. mdpi.com

Table 2: Reagents for C5-Chloromethyl Group Introduction

| Reagent | Function |

|---|---|

| Chloroacetic acid | Acylating agent for amidoxime |

| Chloroacetyl chloride | A more reactive acylating agent, facilitating the O-acylation step |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butyl-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-2-3-4-6-9-7(5-8)11-10-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLICAZMQVLJBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Butyl 5 Chloromethyl 1,2,4 Oxadiazole

Reactions Involving the Chloromethyl Electrophilic Center

The chloromethyl group at the C5 position of the oxadiazole ring serves as a potent electrophilic site. The chlorine atom, being a good leaving group, facilitates reactions with a wide range of nucleophiles, making this compound a versatile building block in synthetic chemistry.

3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole readily undergoes nucleophilic substitution reactions, typically following an SN2 mechanism. The electron-withdrawing character of the 1,2,4-oxadiazole (B8745197) ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups by displacing the chloride ion.

Common nucleophiles that can be employed include:

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers.

S-Nucleophiles: Thiolates and thiophenolates are effective for the synthesis of thioethers. prepchem.com

N-Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles like piperazine, react to yield substituted amines. researchgate.net

C-Nucleophiles: Carbanions derived from active methylene (B1212753) compounds can be used to form new carbon-carbon bonds.

These reactions are foundational for the derivatization of the parent compound, as detailed in the following section.

The reactivity of the chloromethyl group is a cornerstone for the functionalization of the 3-butyl-1,2,4-oxadiazole scaffold. By employing nucleophilic substitution, this compound serves as a key intermediate for synthesizing a diverse library of molecules with modified properties. For instance, reacting 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) derivatives with various amines has been a successful strategy in the development of new anticancer agents. researchgate.net Similarly, substitution with thio-compounds has been explored for creating novel antibacterial agents. pensoft.net

The introduction of haloalkyl groups, such as the chloromethyl group, at the 5-position of the 1,2,4-oxadiazole ring has been shown to enhance the biological activity of these compounds in various applications, including as nematicides. mdpi.com The subsequent substitution of the chlorine atom allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

| Nucleophile | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Amine | Piperidine | 5-(Piperidin-1-ylmethyl)-1,2,4-oxadiazole derivative | Scaffold for bioactive compounds researchgate.net |

| Thiolate | Sodium thiophenoxide | 5-((Phenylthio)methyl)-1,2,4-oxadiazole derivative | Synthesis of potential antibacterials pensoft.net |

| Alkoxide | Sodium methoxide | 5-(Methoxymethyl)-1,2,4-oxadiazole derivative | Introduction of ether linkage organic-chemistry.orgmasterorganicchemistry.com |

| Azide | Sodium azide | 5-(Azidomethyl)-1,2,4-oxadiazole derivative | Precursor for amines or triazoles |

Intramolecular and Rearrangement Reactions

The 1,2,4-oxadiazole ring is known for its tendency to undergo rearrangements into more stable heterocyclic systems, driven by its low aromaticity and the weak O-N bond. chim.itosi.lv These transformations can be initiated by heat, light, or chemical reagents.

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal isomerization of heterocyclic compounds. chim.itnih.gov In the context of 1,2,4-oxadiazoles, the classic BKR involves an intramolecular nucleophilic attack from a side-chain atom at the C3 position onto the N2 atom of the ring. chim.it This process requires a specific three-atom side-chain at C3, typically represented as [X-Y-Z], where Z is a nucleophilic atom.

For the specific compound 3-Butyl -5-(chloromethyl)-1,2,4-oxadiazole, the substituent at the C3 position is a butyl group. The butyl chain is a simple alkyl group and lacks the requisite nucleophilic atom (Z) in the side chain necessary to initiate the rearrangement. Therefore, this compound itself is not expected to undergo a Boulton-Katritzky rearrangement.

However, this type of rearrangement is a characteristic reaction of the 1,2,4-oxadiazole class when appropriately substituted. For example, a 3-acyl-1,2,4-oxadiazole can be converted to its hydrazone, which possesses a CNN side-chain, and subsequently rearranged to a 1,2,3-triazole. chim.it Similarly, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to rearrange into spiropyrazolinium salts. nih.gov

1,2,4-oxadiazoles are known to be photochemically active. nih.gov Upon UV irradiation, the primary event is often the cleavage of the weak O(1)-N(2) bond, which generates a reactive open-chain intermediate. chim.itpsu.edu This intermediate can then follow several pathways to yield different isomeric products, depending on the substituents and reaction conditions. chim.itacs.orgnih.gov

Potential photochemical pathways for 1,2,4-oxadiazoles include:

Ring Contraction-Ring Expansion (RCRE): This route can lead to the formation of isomeric 1,3,4-oxadiazoles. chim.it

Internal-Cyclization Isomerization (ICI): This pathway may result in the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Migration-Nucleophilic Attack-Cyclization (MNAC): A third competitive pathway that can lead to different heterocyclic systems. acs.orgnih.gov

While specific photochemical studies on this compound are not extensively documented, it is anticipated to follow these general rearrangement patterns upon irradiation, potentially leading to the formation of various triazole or isomeric oxadiazole structures. researchgate.net

The ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant reaction pathway for electron-deficient heterocyclic systems, including 1,2,4-oxadiazoles. chim.itosi.lvwikipedia.org This reaction is particularly relevant for this compound due to the electrophilic nature of the C5 carbon atom, which is enhanced by the attached chloromethyl group. psu.edu

The ANRORC mechanism typically proceeds as follows:

Addition: A nucleophile, often a bidentate one like hydrazine (B178648), attacks the electrophilic C5 position of the 1,2,4-oxadiazole ring. chim.itnih.gov

Ring-Opening: The initial addition leads to the cleavage of the C(5)-O(1) bond, forming an open-chain intermediate. chim.it

Ring-Closure: The intermediate cyclizes through an intramolecular reaction, where a nucleophilic site on the newly introduced fragment attacks an electrophilic site on the remainder of the open chain (often the original C3 carbon). This forms a new, often more stable, heterocyclic ring.

For example, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine proceeds via an ANRORC mechanism to yield 1,2,4-triazole (B32235) derivatives. nih.gov It is plausible that this compound would react similarly with bidentate nucleophiles to afford rearranged heterocyclic products. nih.gov

| Reaction Type | Trigger | Key Structural Feature | Typical Product |

|---|---|---|---|

| Boulton-Katritzky (BKR) | Thermal | Nucleophilic [X-Y-Z] side-chain at C3 | Isomeric Heterocycle (e.g., 1,2,3-Triazole) chim.it |

| Photochemical Rearrangement | UV Light | 1,2,4-Oxadiazole core (O-N bond cleavage) | Isomeric Heterocycle (e.g., 1,3,4-Oxadiazole) chim.it |

| ANRORC | Nucleophile | Electrophilic C5 (or C3) position | Rearranged Heterocycle (e.g., 1,2,4-Triazole) nih.govnih.gov |

Regioselectivity and Chemoselectivity in Reactions

The reactivity of this compound is characterized by distinct regioselective and chemoselective behavior, primarily dictated by the presence of the reactive chloromethyl group at the C5 position of the oxadiazole ring. The inherent electronic properties of the 1,2,4-oxadiazole ring and its substituents influence the outcome of chemical transformations.

The 1,2,4-oxadiazole ring is an electron-poor heterocyclic system. nih.gov This electron deficiency generally renders the carbon atoms of the ring, specifically at the C3 and C5 positions, susceptible to nucleophilic attack. nih.govchemicalbook.com However, in the case of this compound, the chloromethyl group provides a highly electrophilic center that is more susceptible to nucleophilic substitution than the ring itself.

Detailed research on analogous 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles demonstrates a clear preference for nucleophilic attack at the methylene carbon of the chloromethyl group. nih.gov This pronounced chemoselectivity means that nucleophiles will preferentially react with the side chain rather than initiating a reaction with the oxadiazole ring. The reaction proceeds via a standard SN2 mechanism, where the nucleophile displaces the chloride ion. nih.gov

This regioselectivity is highlighted in the reaction of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with potassium cyanide (KCN). nih.gov The cyanide anion (CN⁻), a potent nucleophile, selectively attacks the carbon of the chloromethyl group to form the corresponding acetonitrile (B52724) derivative. nih.gov This transformation underscores the higher reactivity of the C-Cl bond in the side chain compared to the potential sites of nucleophilic attack on the heterocyclic ring.

The reaction of this compound with a nucleophile such as cyanide can be expected to follow the same regioselective and chemoselective pathway observed for its 3-aryl counterparts. The primary site of reaction is the electrophilic carbon of the chloromethyl group.

Below is a table summarizing the expected regioselective nucleophilic substitution reaction of this compound, based on the reactivity patterns of closely related compounds. nih.gov

| Reactant | Reagent | Solvent | Temperature | Product | Reaction Type | Selectivity |

| This compound | Potassium Cyanide (KCN) | Acetonitrile (CH₃CN) | 100 °C | 2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetonitrile | SN2 | Regioselective : Attack at the chloromethyl carbon. Chemoselective : Reaction at the side chain, not the oxadiazole ring. |

Further studies on related compounds have shown that under specific conditions, subsequent reactions can occur at the newly formed acetonitrile group, again highlighting the initial selective reaction at the chloromethyl position. nih.gov For instance, with an excess of KCN at a lower temperature, the initial product can undergo further transformation, but the initial point of reactivity remains the chloromethyl group. nih.gov The stability of the 1,2,4-oxadiazole ring under these nucleophilic conditions further confirms the chemoselectivity of the reaction. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Through one-dimensional (1H and 13C) and two-dimensional experiments, the precise structure of 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole can be confirmed.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the butyl and chloromethyl groups. The butyl chain typically displays a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxadiazole ring. The chloromethyl group (CH₂Cl) is expected to appear as a sharp singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show seven distinct signals: four for the butyl chain, one for the chloromethyl carbon, and two for the carbons of the oxadiazole ring (C3 and C5). The chemical shifts of the oxadiazole carbons are characteristic of the heterocyclic ring system. scispace.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data Data is based on analogous structures reported in the literature.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| CH₂ (chloromethyl) | ~4.7 | ~33 |

| CH₂ (butyl, α to ring) | ~2.8 (triplet) | ~28 |

| CH₂ (butyl) | ~1.7 (quintet) | ~30 |

| CH₂ (butyl) | ~1.4 (sextet) | ~22 |

| CH₃ (butyl) | ~0.9 (triplet) | ~13 |

| C3 (oxadiazole) | - | ~168 |

| C5 (oxadiazole) | - | ~174 |

To unequivocally assign these signals and confirm the connectivity between atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations through scalar coupling. It would show correlations between the adjacent methylene groups of the butyl chain, confirming their sequence.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon atom in the butyl and chloromethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation from the protons of the α-methylene of the butyl chain to the C3 carbon of the oxadiazole ring, and from the chloromethyl protons to the C5 carbon, confirming the substitution pattern of the heterocyclic core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. The molecular formula for this compound is C₇H₁₁ClN₂O, corresponding to a monoisotopic mass of approximately 174.06 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation. nih.gov The molecular ion peak [M]⁺ would be observed, along with isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring and loss of the side chains. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |

| 174/176 | [C₇H₁₁ClN₂O]⁺ | Molecular Ion ([M]⁺) |

| 139 | [M - Cl]⁺ | Loss of chlorine radical |

| 125 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical |

| 117 | [C₅H₉N₂O]⁺ | Cleavage of the butyl chain (loss of C₄H₉) |

| 82 | [C₃H₂N₂O]⁺ | Fragmentation involving ring and side-chain cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 49 | [CH₂Cl]⁺ | Chloromethyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule. The spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.govresearchgate.net

C-H stretching: Aliphatic C-H stretching vibrations from the butyl and chloromethyl groups are expected in the 2850-3000 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bond within the oxadiazole ring typically shows a strong absorption band around 1580-1650 cm⁻¹. nih.gov

N-O and C-O stretching: Vibrations associated with the N-O and C-O single bonds of the oxadiazole ring are found in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Cl stretching: A characteristic band for the carbon-chlorine bond is expected in the 650-800 cm⁻¹ range.

Table 3: Key Infrared (IR) Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-3000 | C-H stretch | Butyl, Chloromethyl |

| 1580-1650 | C=N stretch | 1,2,4-Oxadiazole (B8745197) Ring |

| 1000-1300 | N-O, C-O stretch | 1,2,4-Oxadiazole Ring |

| 650-800 | C-Cl stretch | Chloromethyl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While specific crystal structure data for this compound is not publicly available, analysis of closely related 1,2,4-oxadiazole derivatives reveals key structural features. researchgate.netresearchgate.net

The 1,2,4-oxadiazole ring is consistently found to be planar. researchgate.netnih.gov The bond lengths and angles within the ring are characteristic of its heterocyclic aromatic nature. The C-Cl bond and the C-C bonds of the butyl chain would exhibit standard single-bond lengths. The crystal packing would be influenced by weak intermolecular interactions, such as van der Waals forces.

Table 4: Typical Bond Lengths and Angles for the 1,2,4-Oxadiazole Ring Data derived from published crystal structures of analogous compounds. researchgate.net

| Bond/Angle | Typical Value |

| O1-N2 Bond Length | ~1.42 Å |

| N2-C3 Bond Length | ~1.31 Å |

| C3-N4 Bond Length | ~1.38 Å |

| N4-C5 Bond Length | ~1.29 Å |

| C5-O1 Bond Length | ~1.34 Å |

| C5-O1-N2 Angle | ~106° |

| O1-N2-C3 Angle | ~103° |

| N2-C3-N4 Angle | ~115° |

| C3-N4-C5 Angle | ~103° |

| N4-C5-O1 Angle | ~113° |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1,2,4-oxadiazoles are fundamental to their stability and reactivity. These aspects are commonly investigated using quantum chemical methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and properties of molecules. For substituted 1,2,4-oxadiazoles, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized geometries, bond lengths, bond angles, and electronic properties.

In a typical 3,5-disubstituted 1,2,4-oxadiazole (B8745197), the heterocyclic ring is nearly planar. The bond lengths within the ring are indicative of its aromatic character, though it is considered to have a low level of aromaticity compared to other five-membered heterocycles. For a representative 1,2,4-oxadiazole, the calculated bond lengths and angles provide a picture of the ring's geometry. The butyl group at the C3 position and the chloromethyl group at the C5 position will influence the electronic distribution and steric profile of the molecule. The electron-withdrawing nature of the chloromethyl group, in particular, can affect the electron density on the oxadiazole ring.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted 1,2,4-Oxadiazole Ring

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| O1-N2 | 1.41 - 1.43 | - |

| N2-C3 | 1.30 - 1.32 | - |

| C3-N4 | 1.38 - 1.40 | - |

| N4-C5 | 1.31 - 1.33 | - |

| C5-O1 | 1.34 - 1.36 | - |

| C5-O1-N2 | - | 108 - 110 |

| O1-N2-C3 | - | 105 - 107 |

| N2-C3-N4 | - | 112 - 114 |

| C3-N4-C5 | - | 100 - 102 |

| N4-C5-O1 | - | 110 - 112 |

Note: Data is generalized from computational studies on various 1,2,4-oxadiazole derivatives.

Molecular Orbital Analysis

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Oxadiazoles

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl-substituted 1,3,4-oxadiazole | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 - 5.5 |

| Amino-substituted 1,3,4-oxadiazole | -5.8 to -6.2 | -1.0 to -1.5 | 4.3 - 5.2 |

Note: Data is generalized from DFT studies on various oxadiazole isomers. Specific values for 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole would require dedicated calculations.

Conformational Analysis and Molecular Dynamics

The butyl group attached to the 1,2,4-oxadiazole ring is flexible and can adopt several conformations. Conformational analysis helps to identify the most stable arrangement of the atoms in space. Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, including the flexibility of the butyl chain and the rotational freedom of the chloromethyl group.

MD simulations on substituted 1,2,4-oxadiazoles in various environments (e.g., in solution) can reveal how intermolecular interactions, such as those with solvent molecules, affect the compound's conformation and stability. Such studies are particularly relevant for understanding how these molecules interact with biological targets. For this compound, the butyl chain's conformational flexibility could play a role in its binding to a receptor site.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of 1,2,4-oxadiazoles. The most common synthetic route involves the cyclization of an O-acyl amidoxime (B1450833) intermediate.

Transition State Analysis and Energy Profiles

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway. For the formation of 3,5-disubstituted 1,2,4-oxadiazoles, DFT calculations can be used to model the transition state of the key cyclization step. The calculated activation energy for this step determines the reaction rate.

The energy profile for the cyclization of an O-acyl amidoxime to a 1,2,4-oxadiazole typically shows a concerted but asynchronous process where the new N-O bond forms as a water molecule is eliminated. The nature of the substituents at the C3 and C5 positions can influence the activation energy of this process.

Prediction of Reaction Pathways and Intermediates

Computational studies can predict the most likely reaction pathways and the structures of any intermediates formed. The synthesis of 1,2,4-oxadiazoles can proceed through different routes, and computational modeling can help to determine which pathway is energetically more favorable under specific reaction conditions. For instance, the reaction of amidoximes with acylating agents is a primary method for generating the necessary precursors for 1,2,4-oxadiazole synthesis. Theoretical studies can model the initial acylation step and the subsequent cyclodehydration, confirming the mechanism and identifying key intermediates.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and infrared (IR) spectra, and Time-Dependent DFT (TD-DFT) for UV-Visible spectra, are commonly employed. These predictions are invaluable, especially when experimental data is scarce or to confirm structural assignments.

The theoretical vibrational and electronic spectra are typically calculated after optimizing the molecular geometry at a suitable level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. mdpi.combohrium.comjchr.org

¹H and ¹³C NMR Spectroscopy: The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy. Calculations are generally performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for this compound are tabulated below. These values are referenced against a standard (e.g., tetramethylsilane) and provide a detailed map of the magnetic environment of each nucleus. The butyl group protons are expected to show characteristic aliphatic signals, while the chloromethyl protons would appear as a downfield singlet due to the electronegative chlorine atom. Similarly, the carbon signals for the oxadiazole ring are predicted at distinct downfield positions, reflecting their heteroaromatic nature. scispace.comresearchgate.netresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 (Oxadiazole) | - | ~168.5 |

| C5 (Oxadiazole) | - | ~175.0 |

| CH₂ (Chloromethyl) | ~4.80 | ~35.2 |

| α-CH₂ (Butyl) | ~2.85 | ~28.1 |

| β-CH₂ (Butyl) | ~1.75 | ~29.8 |

| γ-CH₂ (Butyl) | ~1.40 | ~22.0 |

| CH₃ (Butyl) | ~0.95 | ~13.7 |

Note: These are hypothetical values based on computational models of similar structures and are intended for illustrative purposes. Actual experimental values may vary.

Interactive Data Table: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (aliphatic) | 2960-2870 | Stretching of C-H bonds in the butyl group. |

| C=N stretch | 1620-1580 | Characteristic stretching of the oxadiazole ring. |

| C-O-N stretch | 1450-1380 | Ring stretching vibrations. |

| N-O stretch | 1050-980 | Stretching of the N-O bond in the oxadiazole ring. |

| C-Cl stretch | 750-700 | Stretching of the carbon-chlorine bond. |

Note: These are hypothetical values based on computational models of similar structures and are intended for illustrative purposes. Actual experimental values may vary.

UV-Visible Spectroscopy: The electronic absorption spectrum is predicted using TD-DFT calculations. These computations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. For this compound, the oxadiazole ring is the primary chromophore, and electronic transitions are expected in the UV region. nih.govbeilstein-journals.orgresearchgate.net

Solvent Effects on Reactivity and Structure via Computational Models

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in studying these solvent effects. researchgate.netzsmu.edu.uaworldscientific.com These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For this compound, computational studies can predict how solvents of varying polarity affect its conformational preferences, electronic structure, and reactivity. For instance, an increase in solvent polarity is expected to stabilize more polar conformers and influence the molecule's dipole moment.

Reactivity Insights: Solvent effects on reactivity can be assessed by examining changes in the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap often suggests higher reactivity. Polar solvents can differentially stabilize the HOMO and LUMO, thereby altering the energy gap and influencing the molecule's susceptibility to nucleophilic or electrophilic attack. For oxadiazole derivatives, the electron-deficient nature of the ring makes it a target for nucleophiles, and the presence of a good leaving group (chloride on the methyl substituent) provides a reactive site for nucleophilic substitution. mdpi.comresearchgate.net

Interactive Data Table: Predicted Solvent Effects on Properties of this compound

| Property | Gas Phase | Cyclohexane (ε ≈ 2.0) | Ethanol (ε ≈ 24.5) |

| Dipole Moment (Debye) | ~3.1 D | ~3.3 D | ~3.8 D |

| HOMO-LUMO Gap (eV) | ~5.8 eV | ~5.7 eV | ~5.5 eV |

| λmax (nm) | ~215 nm | ~218 nm | ~225 nm |

Note: These are hypothetical values based on computational models of similar structures and are intended for illustrative purposes. Actual experimental values may vary.

These computational models provide a powerful framework for understanding how the choice of solvent can modulate the structural, electronic, and reactive properties of this compound, guiding experimental design and interpretation. zsmu.edu.uaworldscientific.com

Applications in Organic Synthesis As a Building Block

Role as an Intermediate for Complex Molecule Synthesis

The primary role of 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole as an intermediate is centered on the high reactivity of the chloromethyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various new functionalities onto the oxadiazole core, thereby facilitating the construction of more complex molecules.

The chlorine atom can be readily displaced by a range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. For example, reactions with amines, thiols, and alcohols can be used to append new side chains or link the oxadiazole unit to other molecular fragments. This reactivity is crucial in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. Research on analogous 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) derivatives has demonstrated their utility in synthesizing potential nematicides, where modifications at this position are key to modulating biological activity. mdpi.com For instance, the synthesis of 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan highlights its role as a multifunctional synthon where the chloromethyl group reacts with N- and S-nucleophilic reagents. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile Type | Reagent Example | Resulting Functional Group |

| N-Nucleophile | Primary/Secondary Amine (R₂NH) | -CH₂-NR₂ |

| S-Nucleophile | Thiol (RSH) | -CH₂-SR |

| O-Nucleophile | Alcohol/Phenol (ROH) | -CH₂-OR |

| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ |

This versatility makes this compound a valuable precursor for elaborating molecular complexity from a simple, stable heterocyclic core.

Scaffold for Heterocyclic System Assembly

Beyond serving as a simple intermediate, this compound functions as a scaffold for the assembly of more intricate heterocyclic systems. This can be achieved in two principal ways: by transformations involving the chloromethyl side chain or by rearrangements of the 1,2,4-oxadiazole (B8745197) ring itself.

Firstly, the chloromethyl group can be converted into other functional groups that can then participate in intramolecular cyclization reactions to form a new ring fused to or connected with the oxadiazole core. For example, conversion of the chloromethyl group to a nitrile, followed by reaction with sodium azide, could lead to the formation of a tetrazole ring attached to the oxadiazole via a methylene (B1212753) linker.

Secondly, the 1,2,4-oxadiazole ring itself is known to undergo rearrangement reactions under certain conditions, such as thermal or photochemical stimuli. chim.it The Boulton-Katritzky rearrangement is a well-documented transformation of 1,2,4-oxadiazoles that can lead to the formation of other five-membered heterocyclic systems. chim.itresearchgate.net This rearrangement involves an internal nucleophilic attack on the N(2) atom of the oxadiazole ring by a nucleophilic atom within a side chain at the C(3) position. chim.it While the butyl group at C(3) is not directly suited for this, derivatization of the starting materials used to synthesize the oxadiazole could install the necessary functionality. More generally, the low aromaticity and the weak O–N bond of the 1,2,4-oxadiazole ring make it prone to ring-opening and ring-closure reactions, enabling its conversion into more stable heterocyclic structures like imidazoles or triazoles. chim.itresearchgate.net

Table 2: Potential Heterocyclic Transformations

| Transformation Type | Reaction Conditions | Resulting Heterocycle |

| Side-chain cyclization | Multi-step synthesis via -CH₂-X | Fused or linked heterocycles |

| Ring Rearrangement | Thermal/Photochemical | Isomeric heterocycles (e.g., via Boulton-Katritzky Rearrangement) |

| Ring Cleavage/Reclosure | Nucleophilic attack (ANRORC) | Different heterocyclic cores (e.g., triazoles) |

These pathways underscore the utility of the 1,2,4-oxadiazole core not just as a stable framework but also as a latent synthon for other heterocyclic structures.

Utility in Material Science and Supramolecular Chemistry

The structural characteristics of this compound also lend themselves to applications in material science and supramolecular chemistry. The 1,2,4-oxadiazole ring is a polar, planar, and rigid heterocyclic system that can act as a bioisostere for ester and amide groups. nih.govlifechemicals.com These properties are desirable in the design of functional materials.

In material science, 1,2,4-oxadiazole derivatives have been investigated as components of liquid crystals. nih.govlifechemicals.com The rigidity of the oxadiazole core contributes to the formation of ordered phases. The butyl group enhances solubility in organic solvents commonly used for processing materials, while the chloromethyl group provides a reactive site for polymerization or for grafting the molecule onto a polymer backbone or a surface. This allows for the creation of functional polymers or modified surfaces with tailored properties.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, typically involving the acylation of amidoximes followed by cyclization. nih.gov However, for the specific synthesis of 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole, future research could focus on developing more efficient, one-pot, and environmentally friendly methods.

Recent advancements in the synthesis of 1,2,4-oxadiazoles include one-pot procedures at room temperature using a superbase medium like NaOH/DMSO, which could be adapted for this compound. nih.gov Another promising avenue is the use of Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes, offering good to excellent yields and a simple purification protocol. nih.gov Furthermore, exploring microwave-assisted synthesis could lead to significantly reduced reaction times and improved yields. organic-chemistry.org

A key challenge will be the optimization of these modern synthetic methods to accommodate the specific substrates required for this compound, namely pentanamidoxime and a chloroacetylating agent. The development of catalytic methods that minimize waste and avoid harsh reaction conditions will be a primary goal.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

| Traditional Acylation-Cyclization | Well-established, reliable. | Often requires multiple steps, harsh conditions, and long reaction times. |

| One-Pot Superbase Method | Room temperature, simplified procedure. | Optimization of base and solvent for specific substrates. |

| Vilsmeier Reagent Activation | High yields, simple purification. | Handling of the Vilsmeier reagent. |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields. | Specialized equipment required, optimization of irradiation parameters. |

Exploration of Undiscovered Reactivity Pathways

The reactivity of 1,2,4-oxadiazoles is characterized by the electrophilic nature of the carbon atoms at the C3 and C5 positions and the nucleophilic character of the nitrogen atom at the N4 position. chim.it The presence of the chloromethyl group at the C5 position of this compound offers a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, paving the way for the synthesis of diverse derivatives.

Future research should systematically explore the reactivity of the chloromethyl group with a broad range of nucleophiles, including amines, thiols, azides, and carbanions. This would lead to the creation of libraries of novel compounds with potential applications in various fields. Additionally, the influence of the butyl group at the C3 position on the reactivity of the oxadiazole ring and the chloromethyl group should be investigated.

The 1,2,4-oxadiazole (B8745197) ring itself can undergo rearrangements under thermal or photochemical conditions due to its relatively low aromaticity and the labile O-N bond. chim.itresearchgate.net Investigating these rearrangements for this compound could unveil novel heterocyclic transformations and provide access to unique molecular scaffolds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, density functional theory (DFT) studies can be employed to understand its electronic structure, stability, and reactivity. mdpi.com

Future computational work could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and subsequent reactions of the title compound to optimize reaction conditions.

Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity, and electronic properties to guide its potential applications, for instance, in drug design or materials science.

Virtual Screening: If derivatives are synthesized, computational docking studies could predict their binding affinity to biological targets. mdpi.com

A significant challenge in this area is the accuracy of computational models, which needs to be validated against experimental data. Combining theoretical predictions with empirical results will be crucial for a comprehensive understanding of this molecule's chemistry.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Focus | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. | Understanding of stability, prediction of reactive sites, and optimization of synthetic routes. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects. | Insight into the dynamic behavior of the molecule in different environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity (for derivatives). | Predictive models for designing new compounds with enhanced activity. |

Integration of Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, better reaction control, and ease of scalability. beilstein-journals.orgnih.gov The application of flow chemistry to the synthesis of 1,2,4-oxadiazoles has been reported, demonstrating the potential for rapid and efficient production. nih.govrsc.org

Future research should aim to develop a continuous flow process for the synthesis of this compound and its derivatives. This would involve the design of a microreactor system where the reactants are continuously pumped and mixed, leading to the formation of the product in a short residence time. psu.edu

Integrating this flow synthesis with automated purification techniques, such as in-line extraction and chromatography, would enable a high-throughput platform for the generation of a library of derivatives for screening purposes. beilstein-journals.org The main challenge will be the optimization of the flow parameters, including temperature, pressure, and residence time, to achieve high yields and purity.

Expanding Applications in Advanced Materials Science

While 1,2,4-oxadiazoles are extensively studied in medicinal chemistry, their application in materials science is a growing area of interest. lifechemicals.com The unique electronic properties and thermal stability of the 1,2,4-oxadiazole ring make it a candidate for incorporation into advanced materials.

Future research could explore the potential of this compound as a building block for novel materials. The reactive chloromethyl group can be used to graft the oxadiazole moiety onto polymer backbones or other molecular frameworks. This could lead to the development of:

Luminescent Materials: 1,2,4-oxadiazole derivatives have been investigated for their use in luminescent materials. lifechemicals.com

Liquid Crystals: The rigid structure of the oxadiazole ring is suitable for designing liquid crystalline materials. lifechemicals.com

Energetic Materials: The high nitrogen content and oxygen balance of some oxadiazole derivatives make them of interest in the field of energetic materials. researchgate.net

The challenge in this area lies in the rational design and synthesis of materials with desired properties, which will require a multidisciplinary approach combining organic synthesis, materials characterization, and computational modeling.

Q & A

Q. What are the key synthetic routes for 3-butyl-5-(chloromethyl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution. For example:

- Route A : Reacting 3-butyl-1,2,4-oxadiazole precursors with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide .

- Route B : Substitution reactions using potassium carbonate as a base. For instance, reacting 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole derivatives in acetonitrile under reflux (10 hours) .

- Key Parameters : Control reaction temperature (reflux at ~80°C), stoichiometric ratios (1:1 molar ratio of precursors), and purification via recrystallization (e.g., ethyl acetate/ethanol) .

Q. What analytical techniques are critical for confirming structure and purity?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .

- NMR Spectroscopy : Identifies substituents (e.g., chloromethyl protons at δ 4.5–5.0 ppm) and confirms regiochemistry .

- IR Spectroscopy : Detects functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 174.63 for the parent ion) .

Q. How can researchers design initial biological activity assays?

Methodological Answer:

- Enzyme Inhibition : Test interactions with enzymes like cyclooxygenase (COX-2) or 5-lipoxygenase (5-LOX) using fluorescence-based assays .

- Antimicrobial Screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Assays : Evaluate tumor cell viability via MTT assays, comparing IC₅₀ values against standard chemotherapeutics .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnI₂ vs. BF₃·Et₂O) to enhance chloromethylation efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve precursor solubility .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 10 hours under reflux) .

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3-phenyl-5-chloromethyl-1,2,4-oxadiazole ).

- Crystallographic Refinement : Use X-ray structures to confirm regiochemistry if NMR signals overlap .

- Computational Modeling : Simulate IR/NMR spectra using DFT (e.g., B3LYP/6-31G*) to assign ambiguous peaks .

Q. What computational methods predict reactivity and target interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to proteins (e.g., human serum albumin) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD Simulations : Simulate stability in biological membranes (e.g., lipid bilayer penetration) using GROMACS .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the chloromethyl group with bromomethyl or azidomethyl to assess halogen/leaving group effects .

- Heterocycle Fusion : Attach benzotriazole or thiazole moieties to enhance π-π stacking with biological targets .

- Bioisosteric Replacement : Substitute the butyl group with cyclopropyl or trifluoromethyl to modulate lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.